molecular formula C7H11N3O B14840741 6-Amino-4-(2-aminoethyl)pyridin-2-OL

6-Amino-4-(2-aminoethyl)pyridin-2-OL

Cat. No.: B14840741
M. Wt: 153.18 g/mol
InChI Key: PJOVQBUCGRSNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(2-aminoethyl)pyridin-2-OL is a heterocyclic organic compound that contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-(2-aminoethyl)pyridin-2-OL can be achieved through several methods. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-aminoethyl)pyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets . The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison: 6-Amino-4-(2-aminoethyl)pyridin-2-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-amino-4-(2-aminoethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H11N3O/c8-2-1-5-3-6(9)10-7(11)4-5/h3-4H,1-2,8H2,(H3,9,10,11)

InChI Key

PJOVQBUCGRSNEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)N)CCN

Origin of Product

United States

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